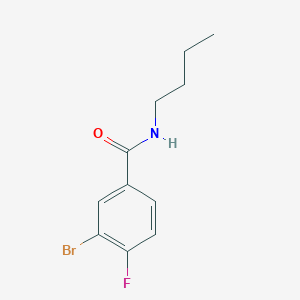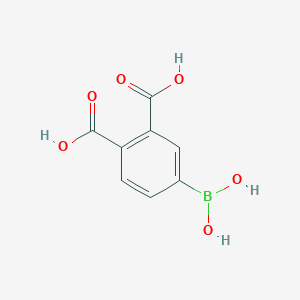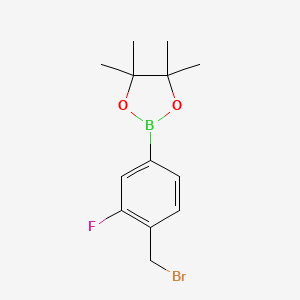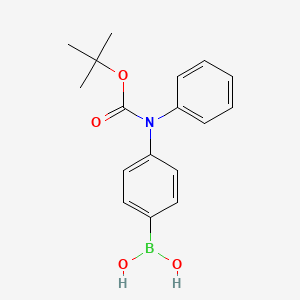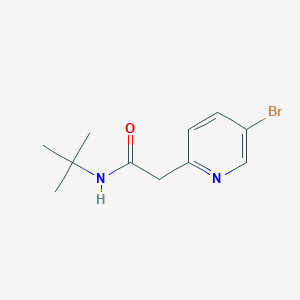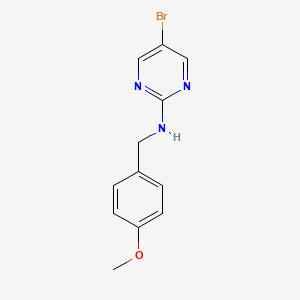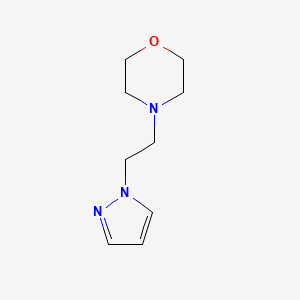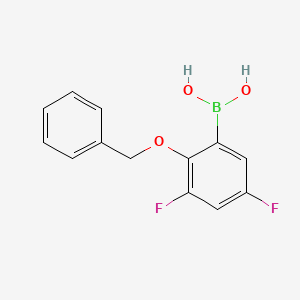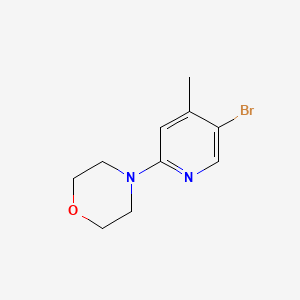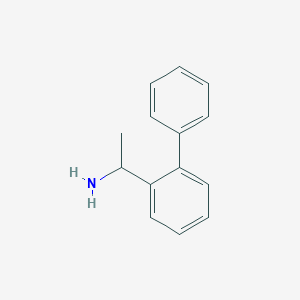
1-(2-苯基苯基)乙胺
描述
1-(2-Phenylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Phenylphenyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Phenylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
1-(2-苯基苯基)乙胺: 在药理学领域具有潜在应用,特别是用于合成对映体纯的药物样化合物 。它可用作创建新型药物的构建模块,包括受体配体和酶抑制剂。该化合物的结构允许开发具有特定手性的药物,这对于其疗效和安全性至关重要。
材料科学
在材料科学领域,1-(2-苯基苯基)乙胺可以促进功能材料的设计和制造 。它的特性使其适合于创建聚合物、催化剂、传感器和纳米材料,这些材料对于有机电子学、光伏和生物材料的进步至关重要。
化学合成
该化合物在化学合成中作为一种通用的构建模块具有价值。 它可用于各种官能化反应和转化,以构建复杂的分子,包括药物、农用化学品和天然产物 。它的反应性和配位能力使其成为开发新的合成方法的重要组成部分。
分析化学
在分析化学领域,1-(2-苯基苯基)乙胺可用于开发用于检测和定量生物胺和相关化合物的分析方法 。它的特性可能使其能够用作色谱技术和光谱学中的标准品或试剂。
生物化学
1-(2-苯基苯基)乙胺的生物化学应用包括其在生物胺研究中的作用。 它可用于探索生物胺的生物合成、生理功能和毒性作用,以及它们对健康的影响 .
环境科学
1-(2-苯基苯基)乙胺: 可能在环境科学领域具有应用,特别是在评估胺的环境影响、它们在污染和毒性中的作用,以及开发可持续的合成和使用策略 。它还可以促进环境修复工作。
作用机制
Target of Action
This compound is a versatile small molecule scaffold , which suggests that it could potentially interact with a variety of biological targets
Mode of Action
It’s known that this compound can be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines . These compounds are synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity . The exact interaction of 1-(2-Phenylphenyl)ethan-1-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its role in the synthesis of disubstituted 1-phenylpropan-2-amines , it may influence pathways involving these compounds.
Result of Action
As a versatile small molecule scaffold , it likely has the potential to exert a variety of effects depending on the specific targets it interacts with and the context in which it is used.
生化分析
Biochemical Properties
1-(2-Phenylphenyl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure amines, which are important in pharmaceutical applications . Additionally, 1-(2-Phenylphenyl)ethan-1-amine can bind to specific receptors and proteins, influencing their activity and function.
Cellular Effects
The effects of 1-(2-Phenylphenyl)ethan-1-amine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenylphenyl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenylphenyl)ethan-1-amine have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Phenylphenyl)ethan-1-amine remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(2-Phenylphenyl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of 1-(2-Phenylphenyl)ethan-1-amine is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
1-(2-Phenylphenyl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The study of these metabolic pathways is essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(2-Phenylphenyl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution of 1-(2-Phenylphenyl)ethan-1-amine is important for determining its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(2-Phenylphenyl)ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. Studying the subcellular localization of 1-(2-Phenylphenyl)ethan-1-amine is crucial for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-(2-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRJUUUGBBRPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42088-93-7 | |
| Record name | 1-(2-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


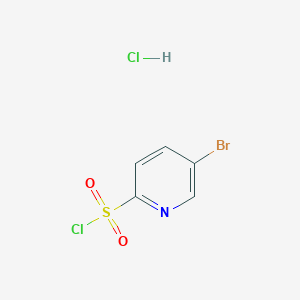
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)
